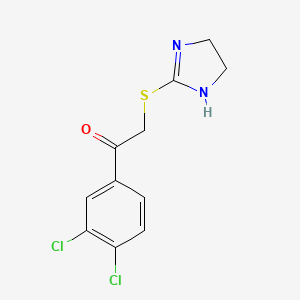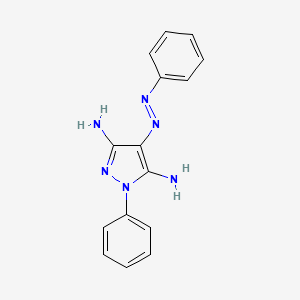
5-Imino-1-phenyl-4-(phenylhydrazinylidene)-3-pyrazolamine
Overview
Description
5-imino-1-phenyl-4-(phenylhydrazinylidene)-3-pyrazolamine is a member of phenylhydrazines.
Scientific Research Applications
Chemical Synthesis and Derivatives
5-Imino-1-phenyl-4-(phenylhydrazinylidene)-3-pyrazolamine and its derivatives have been extensively studied in the field of chemical synthesis. A study by Awad (1993) details the synthesis of novel heterocyclo-substituted 4,4′-bi-pyrazolyl dithiocarbamate derivatives. These compounds were screened against various bacteria and fungi, indicating their potential in antimicrobial applications.
Antibacterial and Antifungal Activities
Research has also focused on the antibacterial and antifungal properties of derivatives of this compound. For example, Ammar et al. (2016) synthesized a series of new 5-imino-4-thioxo-2-imidazolidinone derivatives and evaluated their antibacterial and antifungal activities. Most of the tested compounds showed significant activities, highlighting the potential of these derivatives in developing new antimicrobial agents.
Synthesis of Heterocycles
The compound has also been used as a precursor for synthesizing various heterocycles. Aly (2006) used 6-aminopyrazolo[3,4-b]pyridine-5-carbonitrile as a precursor for synthesizing a variety of pyrazolo[3,4-b][1,8]naphthyridines, which have applications in the development of new chemical entities with potential pharmaceutical properties.
Potential Anti-HIV-1 NNRT Inhibitors
The compound and its derivatives have been explored for potential anti-HIV applications. Kasralikar et al. (2019) synthesized a series of pyrazolo[3.4,d]thiazole hybrids as potential anti-HIV-1 NNRT inhibitors. These studies indicate the compound's utility in developing novel therapeutic agents against HIV.
Liquid Crystalline Properties
Derivatives of 5-Imino-1-phenyl-4-(phenylhydrazinylidene)-3-pyrazolamine have been used in the study of liquid crystals. Thaker et al. (2007) synthesized and characterized new liquid crystalline compounds with a 1,3,5-trisubstituted pyrazole in the mesogenic core, contributing to the field of materials science and engineering.
properties
CAS RN |
70649-20-6 |
|---|---|
Product Name |
5-Imino-1-phenyl-4-(phenylhydrazinylidene)-3-pyrazolamine |
Molecular Formula |
C15H14N6 |
Molecular Weight |
278.31 g/mol |
IUPAC Name |
1-phenyl-4-phenyldiazenylpyrazole-3,5-diamine |
InChI |
InChI=1S/C15H14N6/c16-14-13(19-18-11-7-3-1-4-8-11)15(17)21(20-14)12-9-5-2-6-10-12/h1-10H,17H2,(H2,16,20) |
InChI Key |
JDBSGKGTKLQVEM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=C(N(N=C2N)C3=CC=CC=C3)N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(N(N=C2N)C3=CC=CC=C3)N |
Other CAS RN |
70649-20-6 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

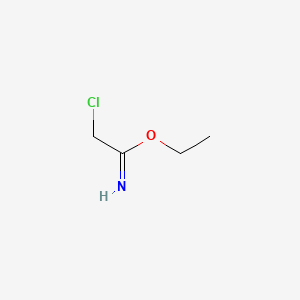

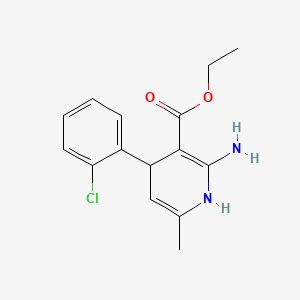
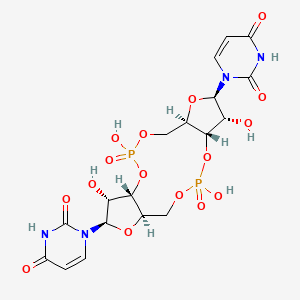
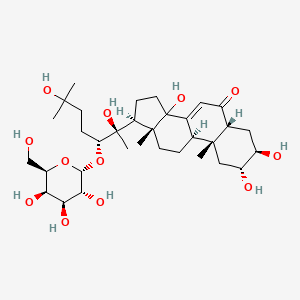
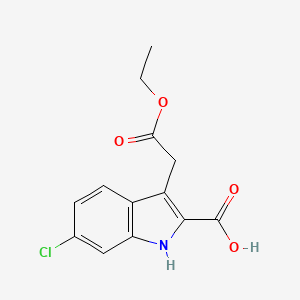
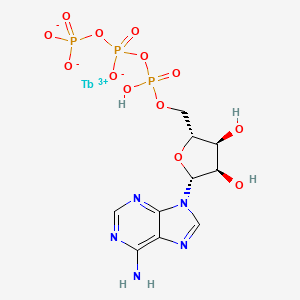
![5-Amino-2-(aminomethyl)-6-[4,6-diamino-2-[4-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol](/img/structure/B1193994.png)

![(2S)-2-[[(2S,4R)-2-amino-5-carbamoyloxy-4-hydroxypentanoyl]amino]-2-[(3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid](/img/structure/B1193996.png)


